Omaveloxolone is a synthetic oleanane triterpenoid, classified as a potent activator of Nuclear factor erythroid 2-related factor 2 (Nrf2). [, , , ] It acts as a research tool in exploring therapeutic strategies for diseases involving mitochondrial dysfunction, oxidative stress, and inflammation. [, , , , , , , , , , , , , , , , , ] Omaveloxolone's role in scientific research centers on its ability to modulate cellular antioxidant defenses, offering a potential avenue for treating various chronic diseases. [, , , ]
Omaveloxolone primarily exerts its effects by activating Nrf2, a transcription factor that regulates the expression of a vast network of genes encoding proteins with cytoprotective functions. [, , , ] This activation enhances cellular antioxidant defenses, leading to reductions in oxidative stress, improved mitochondrial function, and suppression of pro-inflammatory mediators. [, , , , , , , , , , , , , , , , ] It achieves this by inhibiting Keap1, a protein that normally binds and represses Nrf2. [] The resulting increase in Nrf2 activity leads to the upregulation of various cytoprotective genes, including those involved in antioxidant defense, mitochondrial biogenesis, and inflammation resolution. [, , , ]
Omaveloxolone exhibits diverse applications in scientific research, particularly in exploring therapeutic strategies for diseases characterized by mitochondrial dysfunction, oxidative stress, and inflammation. [, , , , , , , , , , , , , , , , , ]
Neurodegenerative Disorders: Research indicates Omaveloxolone's potential in treating Friedreich's Ataxia, a neurodegenerative disorder. [, , , , , , , , , , , ] Studies demonstrate its efficacy in improving neurological function and slowing disease progression in preclinical models and clinical trials. [, , , , , , , , , , , ]
Mitochondrial Myopathy: Omaveloxolone has been investigated as a potential treatment for mitochondrial myopathy, a group of disorders characterized by mitochondrial dysfunction. [] Research suggests that it may improve mitochondrial function and exercise tolerance in these patients. []
Cardiovascular Diseases: Omaveloxolone exhibits cardioprotective properties, potentially mitigating pathological cardiac hypertrophy. [] It may improve cardiac function in Friedreich's Ataxia models and attenuate sepsis-induced cardiomyopathy. [, ]
Non-Alcoholic Steatohepatitis (NASH): Studies indicate that Omaveloxolone may be beneficial in treating NASH, a liver disease characterized by inflammation and fat accumulation. [] It reduces hepatic fat deposition, inflammation, and fibrosis in animal models of NASH. []
Osteoarthritis (OA): Omaveloxolone demonstrates potential as a therapeutic agent for OA, a degenerative joint disease. [] Research suggests it may attenuate OA progression by inhibiting chondrocyte apoptosis and extracellular matrix degradation. []
Cancer: Omaveloxolone has shown promise in inhibiting tumor growth and enhancing chemotherapy sensitivity in certain cancers. [, , , ] It may sensitize T-cell acute lymphoblastic leukemia cells to chemotherapy. []
Broad-Spectrum Antiviral Activity: Omaveloxolone has demonstrated broad-spectrum antiviral activities against certain coronaviruses. [, ]
Ischemic Optic Neuropathy: Research suggests that Omaveloxolone may protect retinal ganglion cells from apoptosis and preserve visual function in a rodent model of ischemic optic neuropathy. []
CAS No.: 1721-59-1
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 24622-61-5
CAS No.: 88847-11-4
CAS No.: 24607-08-7